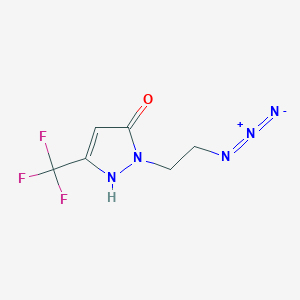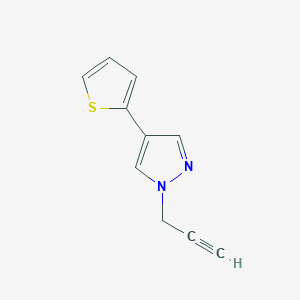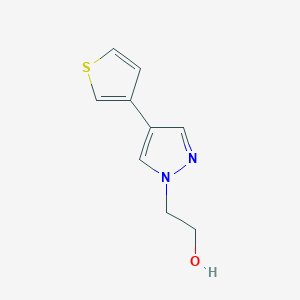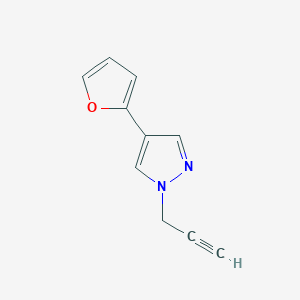
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-(2-Azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as 3-trifluoromethyl-1-(2-azidoethyl)-5-pyrazolone or TFAP, is a novel compound that has recently attracted interest in the scientific community due to its versatile applications. TFAP is a highly reactive compound that has been used in various fields of research including organic synthesis, biochemistry, and drug design. It is a heterocyclic compound that has a pyrazolone ring with an azidoethyl substituent, and a trifluoromethyl group attached to the ring. This compound has a wide range of applications in both organic synthesis and biochemistry due to its unique properties.
Aplicaciones Científicas De Investigación
Click Chemistry
Click chemistry: is a term that refers to a group of reactions that are simple to perform, wide in scope, and yield only byproducts that can be removed without chromatography. The azido group in the compound is highly reactive in click chemistry reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This application is pivotal in bioconjugation, where the compound can be used to label biomolecules in a specific and efficient manner.
In Vitro Phosphorylation Studies
The azido group can be utilized in non-radioactive phosphorylation assays . For instance, it can replace γ-32 P-modified ATP to phosphorylate proteins, as demonstrated in the phosphorylation of GST-tagged recombinant p27kip1 with protein kinase cdk2 . This allows for the study of protein interactions and functions without the use of radioactive materials, making the process safer and more environmentally friendly.
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O/c7-6(8,9)4-3-5(15)14(12-4)2-1-11-13-10/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRASAZTFBCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















